molecular formula C10H9Cl2N3O2 B2779792 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866151-57-7

3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2779792
CAS No.: 866151-57-7
M. Wt: 274.1
InChI Key: BVTJHCUIGAZNRP-UHFFFAOYSA-N
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Description

3-[2-(4,5-Dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic heterocyclic compound featuring a fused cyclopropane ring system and a substituted imidazole moiety.

Properties

IUPAC Name

3-[2-(4,5-dichloroimidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2/c11-7-8(12)14(4-13-7)1-2-15-9(16)5-3-6(5)10(15)17/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTJHCUIGAZNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)CCN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: NaBH4 in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and protein function . This coordination can lead to the inhibition of certain enzymes or the stabilization of specific protein conformations.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Halogenated Aryl Groups: Procymidone (3,5-dichlorophenyl) and the 3-chlorophenyl derivative () highlight the role of halogen atoms in enhancing fungicidal and binding properties via hydrophobic interactions . Alkyl Chains: 3-Cyclohexyl or cyclohexylmethyl substituents () improve aromatase inhibition by optimizing steric fit within the enzyme’s active site, achieving >140-fold potency over aminoglutethimide (AG) .

Core Modifications: The 6,6-dimethyl variant () lacks bioactive substituents, rendering it inert but useful as a synthetic precursor.

Pharmacological vs. Agrochemical Profiles

  • Antifungal Agents : Procymidone and related dichlorophenyl derivatives () target fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
  • Aromatase Inhibitors: Compounds like FCE24786 and 1-(4-aminophenyl)-3-cyclohexyl derivatives () bind to human placental aromatase, suppressing estrogen synthesis. Their Ki values (≤20 nM) surpass AG (180 nM), indicating superior enzyme affinity .

Critical Notes

Data Limitations : Direct pharmacological or agrochemical data for 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione are absent in available literature. Comparisons are extrapolated from structurally related compounds.

Safety and Selectivity : Dichloroimidazole-containing compounds may exhibit off-target effects due to reactive halogen bonds. Procymidone, for instance, has regulatory restrictions due to environmental toxicity ().

Research Gaps : Further studies are needed to explore the imidazole-ethyl linkage’s role in modulating bioavailability or target specificity.

Biological Activity

3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C10H9Cl2N3O2
  • Molar Mass : 274.10336 g/mol

The compound features a bicyclic structure that is often associated with various biological activities due to its unique chemical properties.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. For instance, the presence of a dichloro-substituted imidazole moiety enhances the antibacterial efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This is attributed to the ability of the imidazole ring to interact with microbial enzymes and disrupt metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMechanism
4,5-Dichloro-1H-imidazoleMRSAInhibition of cell wall synthesis
3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dioneMRSADisruption of protein synthesis

Anticancer Activity

Studies have shown that derivatives of imidazole can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: In Vitro Analysis
In a study evaluating the cytotoxic effects of various imidazole derivatives on human cancer cell lines, 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione demonstrated significant inhibition of cell viability at concentrations as low as 10 µM after 48 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • DNA Intercalation : Some studies suggest that certain derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, leading to altered gene expression profiles.

Safety and Toxicity

While promising results have been observed in preclinical studies, it is essential to evaluate the safety profile of 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione. Toxicity studies are necessary to determine the therapeutic index and potential side effects associated with its use.

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